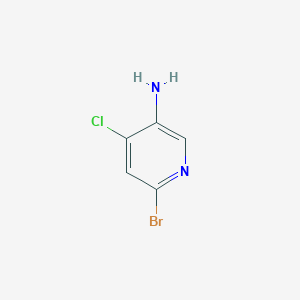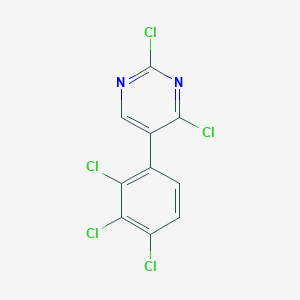![molecular formula C8H9N3O B13093965 5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 310430-97-8](/img/structure/B13093965.png)
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its biological activities and potential applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can be synthesized through nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The synthetic approaches involve high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C, refluxing with triethyl orthoformate and xylene, stirring at 100°C in the presence of sodium hydroxide or potassium hydroxide, and heating with phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including cancer treatment and metabolic disorders.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
作用機序
The mechanism of action of 5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, as a tankyrase inhibitor, it binds to the tankyrase enzyme, inhibiting its activity and affecting cellular processes like Wnt signaling. Similarly, as a stearoyl CoA desaturase inhibitor, it interferes with fatty acid metabolism by inhibiting the enzyme’s activity.
類似化合物との比較
Similar Compounds
Uniqueness
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern and biological activities. Compared to similar compounds, it exhibits distinct inhibitory effects on various enzymes and receptors, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
310430-97-8 |
|---|---|
分子式 |
C8H9N3O |
分子量 |
163.18 g/mol |
IUPAC名 |
5,7-dimethyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C8H9N3O/c1-5-3-6(2)11-7(5)8(12)9-4-10-11/h3-4H,1-2H3,(H,9,10,12) |
InChIキー |
DFVVSCIPDXKZSB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2N1N=CNC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



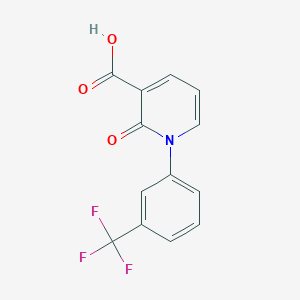
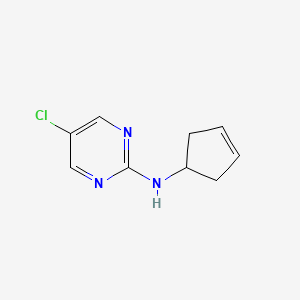
![4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13093894.png)
![7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093899.png)
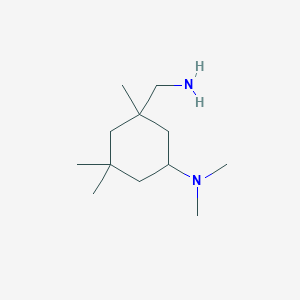
![7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13093914.png)
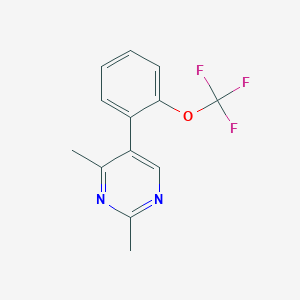

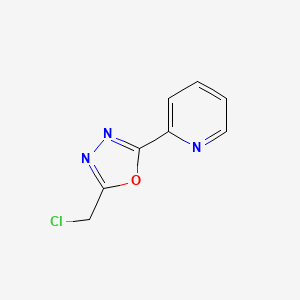
![3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093961.png)
![Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-B]indol-2-YL)carbamate](/img/structure/B13093974.png)
